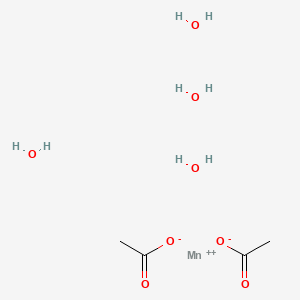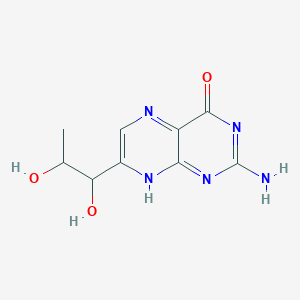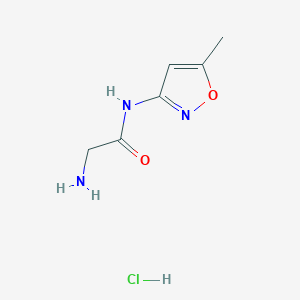
2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide under acidic conditions. The reaction can be carried out using reagents such as hydrochloric acid, and the reaction conditions may include heating the mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Aplicaciones Científicas De Investigación
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of new pharmaceuticals, particularly in the treatment of infections and certain types of cancer.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride is unique among oxazole derivatives due to its specific structural features and biological activities. Similar compounds include:
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole core but has different substituents, leading to distinct biological properties.
4-{[(E)-2,3-Dihydroxy-benzyl-idene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with potential biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-5(9-11-4)8-6(10)3-7;/h2H,3,7H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYITUOILVPOPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
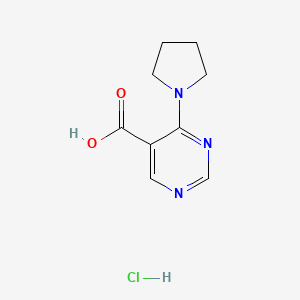
![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)
![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
![3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B7853943.png)

![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)

![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)

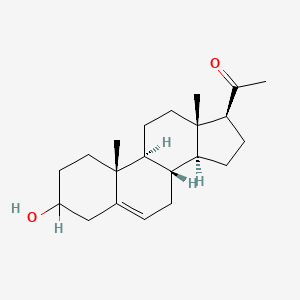
![2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)
